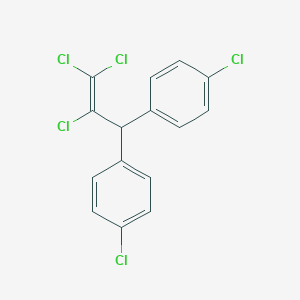
1-Propene, 3,3-bis(p-chlorophenyl)-1,1,2-trichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propene, 3,3-bis(p-chlorophenyl)-1,1,2-trichloro- is a chemical compound that is commonly known as chlordane. It is a highly toxic and persistent organochlorine pesticide that was widely used in the United States from the 1940s to the 1970s. Chlordane is a colorless, odorless, and tasteless compound that is highly soluble in organic solvents and poorly soluble in water. Its use has been banned in many countries due to its harmful effects on the environment and human health.
作用机制
The mechanism of action of chlordane is not fully understood, but it is believed to act by disrupting the nervous system of insects and other organisms. Chlordane is a potent inhibitor of the sodium-potassium pump, which is essential for nerve function. It also interferes with the calcium ion channels, which are involved in muscle contraction and neurotransmitter release.
Biochemical and Physiological Effects:
Chlordane has been found to have a wide range of biochemical and physiological effects on organisms. It can cause liver damage, immune system suppression, and reproductive toxicity in mammals. It can also cause neurological damage, including tremors, convulsions, and paralysis. Chlordane has been linked to cancer in humans and other animals, although the exact mechanism of carcinogenicity is not well understood.
实验室实验的优点和局限性
Chlordane is a highly toxic compound that is difficult to handle safely in a laboratory setting. Its use is restricted in many countries due to its harmful effects on the environment and human health. However, chlordane can be useful in certain types of experiments, such as studies of insecticide resistance and pesticide metabolism. Its persistence in the environment can also be useful for studying the fate and transport of POPs.
未来方向
There are many future directions for research on chlordane and other POPs. One area of research is the development of new methods for the detection and analysis of these compounds in the environment and in biological samples. Another area of research is the development of new methods for the remediation and cleanup of contaminated sites. There is also a need for further research on the health effects of chlordane and other POPs, particularly in vulnerable populations such as children and pregnant women. Finally, there is a need for continued efforts to reduce the use and release of these harmful compounds into the environment.
合成方法
Chlordane is synthesized by the chlorination of the precursor compound, heptachlor. Heptachlor is obtained from the chlorination of cyclopentadiene, which is then converted to heptachlor epoxide by the reaction with chlorine gas. The heptachlor epoxide is then treated with aluminum chloride in the presence of benzene to produce chlordane.
科学研究应用
Chlordane has been extensively studied for its toxicological properties and environmental impact. It has been found to be highly toxic to a wide range of organisms, including mammals, birds, fish, and insects. Chlordane is a persistent organic pollutant (POP) that can accumulate in the environment and in the food chain, leading to long-term exposure and health risks.
属性
CAS 编号 |
19685-58-6 |
|---|---|
产品名称 |
1-Propene, 3,3-bis(p-chlorophenyl)-1,1,2-trichloro- |
分子式 |
C15H9Cl5 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
1-chloro-4-[2,3,3-trichloro-1-(4-chlorophenyl)prop-2-enyl]benzene |
InChI |
InChI=1S/C15H9Cl5/c16-11-5-1-9(2-6-11)13(14(18)15(19)20)10-3-7-12(17)8-4-10/h1-8,13H |
InChI 键 |
GIOLCFQEOSBDPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=C(Cl)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=C(Cl)Cl)Cl)Cl |
其他 CAS 编号 |
19685-58-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



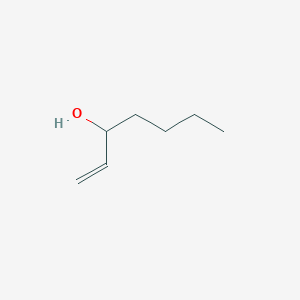
![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)

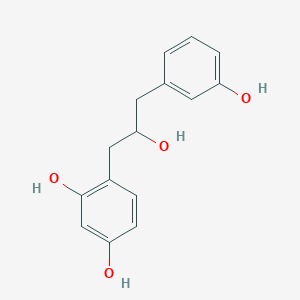
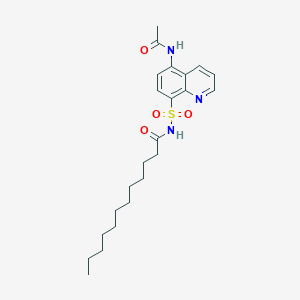
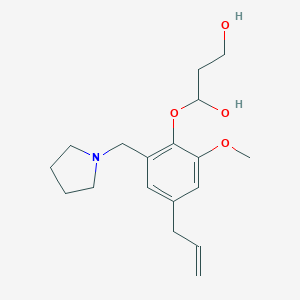


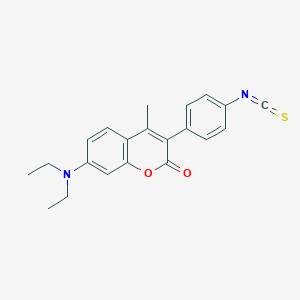
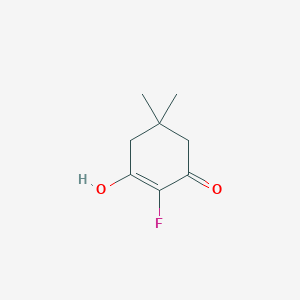
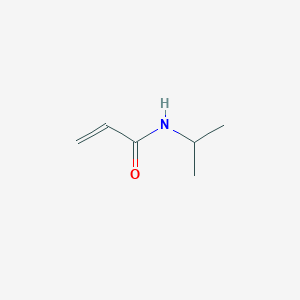
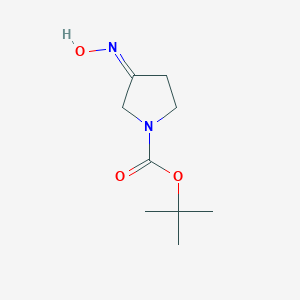

![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)